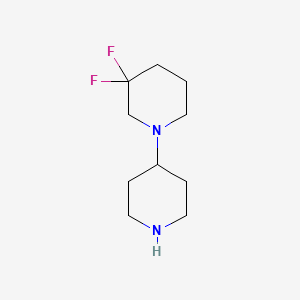

3,3-Difluoro-1,4'-bipiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18F2N2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

3,3-difluoro-1-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C10H18F2N2/c11-10(12)4-1-7-14(8-10)9-2-5-13-6-3-9/h9,13H,1-8H2 |

InChI Key |

VALSRXXKMYTMKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3,3 Difluoro 1,4 Bipiperidine

Strategies for the Preparation of 3,3-Difluoropiperidine (B1349930) Building Blocks

The synthesis of the 3,3-difluoro-1,4'-bipiperidine core commences with the preparation of appropriately functionalized 3,3-difluoropiperidine rings. These building blocks are crucial for the subsequent coupling reactions to form the bipiperidine structure. Various synthetic strategies have been developed to introduce the gem-difluoro moiety into the piperidine (B6355638) ring with high efficiency and regioselectivity.

Regioselective Fluorination Approaches

Regioselective fluorination of piperidine precursors is a direct and efficient method for the synthesis of 3,3-difluoropiperidine derivatives. A common approach involves the fluorination of N-protected piperidin-3-ones. The use of electrophilic fluorinating agents, such as Selectfluor®, in the presence of an appropriate acid or base, allows for the introduction of two fluorine atoms at the C3 position. The choice of protecting group on the piperidine nitrogen is critical to ensure compatibility with the reaction conditions and to facilitate subsequent transformations.

Another strategy involves the dearomatization-hydrogenation of fluorinated pyridines. This method provides access to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. niscpr.res.in While this approach is powerful for generating various fluorinated piperidines, the synthesis of specifically 3,3-difluorinated isomers can be challenging and often requires multi-step sequences.

Multistep Synthetic Routes to Difluorinated Piperidines

Multistep synthetic routes offer greater flexibility in the introduction of the difluoro moiety and other desired functionalities. One such approach begins with commercially available starting materials, such as diethyl 2-aminomalonate, which can be elaborated through a series of reactions including cyclization, reduction, and fluorination to yield the desired 3,3-difluoropiperidine building block.

A notable multistep synthesis involves the 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, followed by reduction of the nitrile, lactamization, and subsequent reduction of the lactam to afford 4-substituted-3,3-difluoropiperidines. thieme-connect.com This methodology has been successfully applied to prepare N-protected 3,3-difluoroisonipecotic acid, a valuable precursor for further elaboration. thieme-connect.com

| Starting Material | Key Steps | Product | Reference |

| N-Boc-piperidin-3-one | Electrophilic fluorination with Selectfluor® | N-Boc-3,3-difluoropiperidin-3-one | |

| 3-Fluoropyridine | Dearomatization-Hydrogenation | cis-3-Fluoropiperidine | niscpr.res.in |

| 3-Substituted acrylonitrile | 1,4-addition, reduction, lactamization, reduction | 4-Substituted-3,3-difluoropiperidine | thieme-connect.com |

| L-Glutamic acid | Esterification, Boc-protection, reduction, tosylation, cyclization | Enantiopure 3-(N-Boc-amino)piperidine | jst.go.jp |

Construction of the 1,4'-Bipiperidine Core

Once the 3,3-difluoropiperidine building block is in hand, the next critical step is the construction of the 1,4'-bipiperidine core. This is typically achieved through the formation of a carbon-nitrogen bond between the nitrogen atom of one piperidine ring and the C4 position of the other.

Amidation and Coupling Reactions in Bipiperidine Synthesis

A prevalent method for constructing the 1,4'-bipiperidine linkage is through reductive amination. This reaction involves the condensation of a 3,3-difluoropiperidine derivative with a 4-piperidone, followed by reduction of the resulting iminium ion. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. nih.gov The reaction is often performed in a one-pot fashion, providing a convenient and efficient route to the desired bipiperidine. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed for the synthesis of 1,4'-bipiperidines. This method involves the coupling of a 3,3-difluoropiperidine with a 4-halopiperidine derivative in the presence of a palladium catalyst and a suitable ligand. While powerful, this method may require careful optimization of reaction conditions to achieve high yields.

| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents | Product |

| Reductive Amination | 3,3-Difluoropiperidine | N-Boc-4-piperidone | Sodium triacetoxyborohydride | N-Boc-3,3-difluoro-1,4'-bipiperidine |

| Buchwald-Hartwig Amination | 3,3-Difluoropiperidine | 4-Bromo-N-Boc-piperidine | Pd catalyst, ligand, base | N-Boc-3,3-difluoro-1,4'-bipiperidine |

Application of Modern Organic Reactions for Bipiperidine Formation

The Castagnoli-Cushman reaction, a powerful tool for the synthesis of lactams, has not been directly reported for the synthesis of the 1,4'-bipiperidine core itself. However, this reaction is valuable for the synthesis of complex heterocyclic systems that may incorporate a piperidine or bipiperidine moiety as a substituent. For instance, the reaction of an imine with a cyclic anhydride (B1165640) can lead to the formation of a lactam-containing ring system, where one of the substituents on the newly formed ring could be a piperidine or a bipiperidine group.

Derivatization and Functionalization Strategies for this compound

With the this compound core constructed, further derivatization and functionalization can be undertaken to explore structure-activity relationships and develop new chemical entities. These modifications typically target the secondary amine of the piperidine ring that is not part of the bipiperidine linkage.

Common derivatization strategies include N-alkylation, N-arylation, and acylation. N-alkylation can be achieved by reacting the secondary amine with an alkyl halide in the presence of a base. N-arylation can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with an aryl halide. mdpi.com Acylation, to form amides, can be carried out using acyl chlorides or by employing standard peptide coupling reagents such as HATU or PyBOP.

| Functionalization | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3, DIPEA) | N-Alkyl-3,3-difluoro-1,4'-bipiperidine |

| N-Arylation | Aryl halide, Pd or Cu catalyst, base | N-Aryl-3,3-difluoro-1,4'-bipiperidine |

| Acylation | Acyl chloride or carboxylic acid with coupling agent (e.g., HATU, PyBOP) | N-Acyl-3,3-difluoro-1,4'-bipiperidine |

Introduction of Diverse Chemical Moieties

The functionalization of the this compound scaffold is crucial for the exploration of its structure-activity relationships (SAR) in drug discovery programs. Diverse chemical moieties can be introduced at various positions, primarily on the second piperidine ring, to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

One common strategy for introducing diversity involves the derivatization of the nitrogen atom of the second piperidine ring. For instance, in the synthesis of related 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine histamine (B1213489) H3 receptor antagonists, various substituents were introduced at the 6-position of a pyridine (B92270) ring attached to the bipiperidine core. nih.gov This was achieved to enhance in vitro potency and mitigate off-target effects. nih.gov A similar approach can be envisioned for this compound, where the unsubstituted nitrogen of the second piperidine ring can be acylated, alkylated, or engaged in reductive amination with a wide array of aldehydes and ketones to introduce diverse side chains.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl and heteroaryl moieties. While direct examples on this compound are not prevalent in the provided literature, the principles of C-H functionalization are broadly applicable. d-nb.infonih.gov For instance, a palladium-catalyzed C-H functionalization approach has been used for the synthesis of gem-difluoro olefins from indole (B1671886) heterocycles. d-nb.infonih.gov This suggests that, with appropriate starting materials, similar strategies could be adapted to introduce unsaturated functionalities to the bipiperidine scaffold.

The following table illustrates the types of chemical moieties that have been introduced in analogous bipiperidine and difluoropiperidine systems, which could be extrapolated to the functionalization of this compound.

| Moiety Class | Specific Examples | Potential Attachment Point on this compound |

| Alkyl Chains | Methyl, Ethyl, Isopropyl | N' of the second piperidine ring |

| Aryl Groups | Phenyl, Naphthyl | N' of the second piperidine ring, or at a carbon position via cross-coupling |

| Heteroaryl Groups | Pyridinyl, Thiazolyl, Pyrimidinyl | N' of the second piperidine ring, or at a carbon position via cross-coupling |

| Functionalized Chains | Hydroxymethyl, Carboxamido | N' of the second piperidine ring |

Stereochemical Control in Synthesis

The synthesis of this compound and its derivatives can present stereochemical challenges, particularly if chiral centers are present or introduced during synthetic transformations. Achieving high levels of stereocontrol is often critical for obtaining compounds with desired biological activity and avoiding unwanted isomers.

Asymmetric synthesis of piperidine rings is a well-developed field, and several strategies can be applied to control the stereochemistry of this compound derivatives. researchgate.net One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. researchgate.net For example, the use of chiral phosphoric acids as catalysts in aza-Michael reactions has been shown to produce enantioenriched substituted pyrrolidines and piperidines. whiterose.ac.uk

Another powerful technique is biocatalysis, which utilizes enzymes to perform highly stereoselective transformations. For instance, transaminases have been employed for the asymmetric synthesis of trisubstituted piperidines with excellent enantioselectivity (ee >99%). researchgate.net This enzymatic approach, followed by diastereoselective reduction, allows for the preparation of piperidines with multiple stereocenters. researchgate.net

The following table summarizes some of the stereochemical control strategies that have been successfully applied to the synthesis of substituted piperidines and could be adapted for the synthesis of chiral derivatives of this compound.

| Stereocontrol Strategy | Key Features | Potential Application to this compound |

| Chiral Auxiliary | A chiral molecule temporarily incorporated into the substrate to direct the stereochemistry of a reaction. | Can be used in the synthesis of the 3,3-difluoropiperidine ring or the second piperidine ring before their coupling. |

| Chiral Catalyst | A chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand, is used to create a chiral environment for the reaction. | Asymmetric hydrogenation or cyclization reactions to form one of the piperidine rings. |

| Biocatalysis | The use of enzymes, such as transaminases or reductases, to perform highly stereoselective reactions. | Asymmetric amination or reduction steps in the synthesis of the piperidine precursors. |

| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over another, often controlled by the existing stereochemistry in the molecule. | Can be used to control the relative stereochemistry of multiple substituents on the bipiperidine scaffold. |

Advanced Spectroscopic and Structural Elucidation of 3,3 Difluoro 1,4 Bipiperidine and Its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for the structural and dynamic analysis of fluorinated molecules in solution. nih.govepa.gov Both ¹⁹F and ¹H NMR are instrumental in defining the constitution, configuration, and conformation of compounds like 3,3-difluoro-1,4'-bipiperidine.

With a natural abundance of 100% and high sensitivity, the ¹⁹F nucleus serves as an excellent probe for NMR spectroscopy. nih.gov The chemical shift of the fluorine atoms in this compound is highly sensitive to the local electronic environment, providing valuable information about intra- and intermolecular interactions.

In a typical ¹⁹F NMR spectrum of a 3,3-difluoro-piperidine derivative, the two fluorine atoms are often diastereotopic, leading to two distinct signals that may appear as an AB quartet, especially if they are magnetically non-equivalent. nih.gov The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, which helps to resolve complex spectra and avoid signal overlap. nih.gov

Key Research Findings from ¹⁹F NMR Studies:

Solvent Effects: The polarity of the solvent can significantly influence the ¹⁹F chemical shifts, indicating changes in the local dielectric environment or specific solvent-solute interactions.

pH Titration: Changes in pH can alter the protonation state of the nitrogen atoms in the bipiperidine system, which in turn affects the electronic environment of the fluorine atoms, leading to observable shifts in the ¹⁹F NMR spectrum.

Binding Interactions: When studying the interaction of this compound derivatives with biological macromolecules, changes in the ¹⁹F chemical shifts can indicate binding events and provide insights into the binding mode.

| Compound | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constants (J) / Hz |

|---|---|---|---|---|

| Monofluorinated Piperidine (B6355638) Derivative | CDCl₃ | -185 | ddd | ²JF-H2' = 48.8, ³JF-H1' = 20.9, ³JF-H3' = 9.9 mdpi.com |

| 3,3-difluoro-2-methyl alanine | Not Specified | Not Specified | AB quartet nih.gov | Not Specified |

The conformational preferences of the two piperidine rings in this compound are critical for its biological activity. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides detailed insights into the dominant conformations in solution. nih.govmdpi.com

For fluorinated piperidines, the orientation of the fluorine atoms (axial vs. equatorial) is a key conformational feature. researchgate.net The magnitude of three-bond scalar couplings (³J) between fluorine and vicinal protons (³JF,H) is dependent on the dihedral angle and can be used to determine the relative orientation of these atoms. researchgate.net

Key Research Findings on Conformational Preferences:

Axial Preference of Fluorine: Studies on related 3-fluoropiperidines have often shown a preference for the fluorine atom to occupy an axial position. researchgate.net This preference is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net

Ring Conformation: The piperidine rings typically adopt a chair conformation. The presence of the difluoro substitution at the 3-position can influence the ring puckering and the equilibrium between different chair conformations.

Inter-ring Orientation: NOE experiments can reveal the spatial proximity between protons on the two different piperidine rings, providing information about the preferred rotational conformation around the C4-N1' bond.

| Compound Derivative | Method | Observed Preference | Key Interactions |

|---|---|---|---|

| 3-fluoropiperidine (B1141850) analogues | ³J(¹⁹F, ¹H) coupling analysis | High axial preference for fluorine researchgate.net | Charge-dipole interactions, hyperconjugation researchgate.net |

| 3,5-difluoropiperidine analogues | ³J(¹⁹F, ¹H) coupling analysis | Strong preference for Faxial conformation researchgate.net | Electrostatic and hyperconjugative effects researchgate.net |

Mass Spectrometry-Based Characterization in Complex Chemical Systems.nih.gov

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise molecular weight determination and fragmentation patterns that confirm its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which helps in confirming the elemental composition of the molecule and its derivatives.

In complex chemical systems, such as in reaction mixtures or biological matrices, MS coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) allows for the identification and quantification of the target compound. The fragmentation pattern observed in the mass spectrum provides structural information that can be used to distinguish it from isomers and related compounds.

| Technique | Ionization Mode | Calculated [M+H]⁺ | Observed [M+H]⁺ |

|---|---|---|---|

| High-Resolution ESI-MS | Positive | 242.0821 | 242.0820 rsc.org |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation.mdpi.comresearcher.life

While NMR provides information about the solution-state conformation, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. mdpi.com For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute stereochemistry.

The crystal structure reveals precise bond lengths, bond angles, and torsion angles, providing a static picture of the molecule's conformation. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. researcher.life

Key Insights from X-ray Crystallography:

Solid-State Conformation: The solid-state conformation can be compared with the solution-state conformation determined by NMR to assess the influence of the crystal lattice forces on the molecular geometry.

Intermolecular Interactions: The crystal structure analysis reveals how the molecules pack in the solid state, highlighting important non-covalent interactions that can be relevant for understanding physical properties like melting point and solubility.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 1,1'-bis(2-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole | Triclinic | P-1 | a = 7.7113(8) Å, b = 12.3926(14) Å, c = 12.9886(12) Å, α = 92.008(8)°, β = 102.251(8)°, γ = 99.655(9)° researchgate.net |

| Substituted pyridazino[4,5-b]indole | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° mdpi.com |

Role in Medicinal Chemistry and Drug Discovery Research Paradigms

3,3-Difluoro-1,4'-bipiperidine as a Privileged Scaffold in Lead Generation

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, serving as versatile starting points for the development of new drugs. The 1,4'-bipiperidine core is a well-established structural motif found in numerous biologically active compounds, targeting a wide range of receptors and enzymes. The incorporation of geminal difluoro atoms onto this core structure creates this compound, a scaffold that combines the broad biological relevance of the bipiperidine system with the unique physicochemical modulations afforded by fluorination. This strategic combination enhances its utility in lead generation by providing a platform for developing potent and selective ligands with potentially improved drug-like properties.

Impact of Geminal Difluorination on Molecular Properties in Biological Systems

The introduction of a geminal difluoro (CF2) group at the 3-position of the piperidine (B6355638) ring profoundly alters the molecule's electronic and conformational properties, which are critical in biological systems.

Basicity (pKa): The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the adjacent piperidine nitrogen. This reduction in pKa can be crucial for mitigating off-target effects, such as binding to the hERG potassium channel, which is often associated with cardiac toxicity. Calculated pKa values for fluorinated piperidines show a notable decrease as fluorine atoms are introduced.

Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated carbon atom resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the CF2 group adjacent to the nitrogen can block a common site of metabolism in piperidine-containing drugs, thereby increasing the compound's half-life and bioavailability.

Conformation: The presence of fluorine atoms can influence the conformational preference of the piperidine ring (e.g., chair conformation and the axial/equatorial orientation of substituents). This conformational constraint can pre-organize the molecule into a bioactive conformation for a specific target, potentially increasing binding affinity and selectivity.

Table 1: Influence of Geminal Difluorination on Physicochemical Properties of Piperidine Scaffolds

| Property | Non-fluorinated Piperidine | Gem-difluorinated Piperidine | Rationale/Effect |

|---|---|---|---|

| Basicity (pKa) | Higher (~10-11) | Lower | Inductive electron-withdrawal by fluorine atoms reduces electron density on the nitrogen. |

| Metabolic Stability | Susceptible to oxidation at carbons adjacent to nitrogen | Increased | C-F bond strength prevents C-H oxidation at the fluorinated position. |

| Conformation | Flexible | More rigid/constrained | Stereoelectronic effects of fluorine can favor specific ring puckers and substituent orientations. |

| Dipole Moment | Lower | Higher | The high electronegativity of fluorine creates a strong local dipole. |

Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping is a key strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. The this compound scaffold is an excellent candidate for such strategies.

The 3,3-difluoropiperidine (B1349930) moiety can serve as a bioisostere for other cyclic structures, most notably a piperidone (a cyclic ketone). The CF2 group mimics the steric profile and electrostatic potential of a carbonyl group (C=O) but is chemically inert and cannot be reduced in vivo. This replacement can improve metabolic stability and bioavailability while preserving key binding interactions. Furthermore, the entire this compound scaffold can be used to replace other larger or more complex heterocyclic systems in lead compounds, potentially simplifying synthesis, improving physicochemical properties, and creating novel intellectual property.

Structure-Activity Relationship (SAR) Studies on this compound Analogues

While specific, extensive SAR studies on this compound are not widely published, valuable insights can be drawn from research on closely related fluorinated piperidines and bipiperidines. SAR studies are fundamental to understanding how structural modifications to a lead compound affect its biological activity.

Systemic Modification and Activity Profiling

A systematic SAR exploration of the this compound scaffold would involve modifications at several key positions to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Modification of the N1'-Substituent: The nitrogen of the second piperidine ring (N1') is a common point for introducing diversity. Attaching various aryl, heteroaryl, or alkyl groups allows for exploration of different binding pockets and can significantly impact target affinity. For example, in studies on 4,4-difluoropiperidine (B1302736) antagonists of the dopamine (B1211576) D4 receptor, modifications at this position were critical for achieving high potency.

Substitution on the Piperidine Rings: Adding substituents to the carbon atoms of either piperidine ring can influence potency and selectivity. This could involve adding small alkyl groups, polar functional groups, or other rings to probe for additional interactions with the target.

Modification of the N1-Substituent: While the N1 nitrogen is part of the bipiperidine linkage, in some contexts, this nitrogen could be further substituted if the core structure is modified, offering another vector for optimization.

The following table outlines a hypothetical SAR based on findings from analogous series of fluorinated piperidines.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues

| Modification Site | Substituent (R) | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| N1' Position | Hydrogen | Low/Moderate Activity | Lacks substituents to engage in specific hydrophobic or aromatic interactions. |

| Small Alkyl (e.g., Methyl, Ethyl) | Moderate Activity | Fills small hydrophobic pockets. | |

| Aromatic/Heteroaromatic Ring | High Activity | Potential for π-π stacking, hydrophobic interactions, and hydrogen bonding. | |

| Piperidine Ring Carbons | Polar Group (e.g., -OH, -NH2) | Variable; may increase or decrease | Can introduce beneficial hydrogen bonds but may increase polarity and reduce permeability. |

| Additional Fluoro-substituents | Likely increase | Further modulates pKa and conformation, potentially improving selectivity. |

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the this compound scaffold, the key pharmacophoric elements can be defined as:

Two Basic Nitrogen Atoms: These act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. The distance and geometric arrangement between these two nitrogens are critical for binding to many targets, such as GPCRs or ion channels.

The Gem-Difluoro Group: This group introduces a strong local dipole moment and can act as a weak hydrogen bond acceptor. It also provides a metabolically stable, sterically defined feature.

The Bicyclic Aliphatic Core: This provides a rigid, three-dimensional structure that dictates the spatial orientation of the other functional groups, ensuring they are correctly positioned to interact with the amino acid residues in a target's binding site.

Investigation of Molecular Interactions with Biological Targets

Understanding how a ligand interacts with its biological target at an atomic level is crucial for rational drug design. While specific co-crystal structures of this compound with a target protein are not publicly available, its likely interaction modes can be inferred from its structure and the properties of fluorinated molecules.

The gem-difluoro group can significantly influence binding. The fluorine atoms are highly electronegative and can participate in non-covalent interactions that are increasingly recognized as important for ligand affinity. These include:

Orthogonal Multipolar Interactions: The C-F bond can interact favorably with carbonyl groups in a protein backbone, an interaction that is geometrically distinct from a classic hydrogen bond.

Hydrogen Bonds: While traditionally considered weak hydrogen bond acceptors, fluorine atoms can form meaningful hydrogen bonds with suitable donors in a protein binding site.

Conformational Control: As previously mentioned, fluorination can lock the piperidine ring into a specific conformation. This pre-organization reduces the entropic penalty of binding, leading to higher affinity.

Molecular modeling and computational chemistry are invaluable tools for predicting and analyzing these interactions. Docking studies can place the this compound scaffold into the active site of a target protein, allowing researchers to visualize potential hydrogen bonds, hydrophobic interactions, and unique fluorine-protein contacts, thereby guiding the design of more potent and selective analogues.

Receptor Binding and Modulation Mechanisms (e.g., NR2B NMDA Receptors, Dopamine Receptors, c-Met Kinase)

Derivatives of the 3,3-difluoropiperidine core, a key component of the this compound structure, have been developed as potent and selective antagonists for specific receptor subtypes.

NR2B NMDA Receptors: The 3,3-difluoro-piperidine moiety has been incorporated into molecules designed as selective antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. These receptors are implicated in various central nervous system disorders, and selective antagonists are sought for potential therapeutic applications. While specific binding data for a this compound derivative was not detailed in the surveyed literature, a US patent discloses chemical entities containing the 3,3-difluoro-piperidine core as NR2B subtype selective receptor antagonists, suggesting their utility in targeting diseases associated with NR2B antagonism.

Dopamine Receptors: Extensive research has been conducted on piperidine derivatives, including those with 3,3-difluoro substitutions, as dopamine D4 receptor (D4R) antagonists. These are being investigated for their potential role in treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease. Structure-activity relationship (SAR) studies on a series of 3,3-difluoropiperidine ethers revealed compounds with modest D4R binding affinity. For instance, initial compounds with p-fluoro and 3,4-difluoro substitutions on a phenoxy ether moiety displayed binding affinities (Ki) in the range of 140–320 nM. However, these early analogs were hampered by high lipophilicity.

The table below summarizes the binding affinities for a selection of 3,3-difluoropiperidine derivatives targeting the D4 receptor.

| Compound ID | Substitution (Phenoxy Ether) | D4R Ki (nM) |

| 7a | p-fluoro | 140-320 |

| 7b | 3,4-difluoro | 140-320 |

| 7c | 4-fluoro-3-methyl | 140-320 |

| 7d | 3-fluorophenyl | >10,000 |

| 7e | 4-methyl | >10,000 |

Data sourced from research on 3,3-difluoropiperidine ether analogs.

c-Met Kinase: A comprehensive search of the available scientific literature did not yield specific research findings on derivatives of the this compound scaffold being investigated as inhibitors of c-Met kinase.

Target Engagement Studies in Experimental Models

While preclinical studies have been conducted on related difluoropiperidine scaffolds to assess their therapeutic potential, specific target engagement studies for this compound derivatives are not extensively detailed in the available literature. For related fluorinated piperidines, efforts have been made to develop radiotracers for positron emission tomography (PET) to visualize receptors like the NR2B NMDA receptor in the brain. nih.gov One such study involved the radiolabeling of 1,4-disubstituted 3-[18F]fluoropiperidines. nih.gov Although the specific compounds evaluated showed minimal brain uptake, precluding their use for imaging, the work demonstrated the stability of the fluorine atom at the 3-position, suggesting the 3-fluoropiperidine (B1141850) moiety could be a valuable component in the development of other PET radiotracers. nih.gov Such techniques are crucial for confirming that a drug candidate interacts with its intended target in a living system, a key step in drug development.

Strategies for Lead Optimization of this compound Derivatives

Lead optimization is an iterative process where a promising compound (a "lead") is chemically modified to improve its drug-like properties. The 3,3-difluoropiperidine scaffold has been the subject of such optimization efforts.

Enhancing Potency and Selectivity Profiles

The primary goals of lead optimization are to increase the potency of a compound against its intended target while simultaneously improving its selectivity over other related targets to minimize potential off-target effects. Research into difluoropiperidine-based dopamine D4 receptor antagonists provides a clear example of this process.

Initial 3,3-difluoropiperidine ether analogs showed only modest potency. nih.gov However, systematic modifications to other parts of the molecule led to significant improvements. For comparison, regioisomeric 4,4-difluoropiperidine ethers were synthesized, which generally led to improved CNS multi-parameter optimization (MPO) scores. nih.gov Within this 4,4-difluoro series, extensive SAR studies identified a compound, 14a , with exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes (D1, D2, D3, and D5). This highlights a common strategy: exploring positional isomers (3,3-difluoro vs. 4,4-difluoro) and performing extensive SAR on appended functionalities can dramatically enhance both potency and selectivity.

Modulation of in vitro Pharmacological Parameters for Research Purposes

Beyond potency and selectivity, lead optimization focuses on improving a compound's physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). The introduction of fluorine is a well-established strategy to modulate these parameters. Fluorine can influence a molecule's lipophilicity, metabolic stability, and pKa. acs.org

In the development of dopamine D4 receptor antagonists, researchers noted that early 3,3-difluoropiperidine analogs had high lipophilicity (cLogP > 5.00), which contributed to poor CNS MPO scores. nih.gov The CNS MPO score is a calculated value used to predict the potential of a compound to be a successful central nervous system drug. Moving the gem-difluoro group from the 3- to the 4-position of the piperidine ring resulted in a distinct improvement in cLogP values, which in turn improved the CNS MPO scores. nih.gov

The table below illustrates the modulation of some of these parameters for selected difluoropiperidine compounds.

| Compound Series | Key Feature | Observed in vitro Pharmacological Parameters |

| 3,3-difluoropiperidine ethers | Initial Scaffold | High lipophilicity (cLogP > 5.00), poor CNS MPO scores (<4.0) |

| 4,4-difluoropiperidine ethers | Regioisomer | Improved cLogP values, generally improved CNS MPO scores |

| Optimized 4,4-difluoro analog (14a ) | High Potency (Ki = 0.3 nM) | Poor microsomal stability, high plasma protein binding |

Data from SAR studies on dopamine D4 receptor antagonists.

These findings demonstrate the complex interplay between chemical structure and pharmacological properties. While the this compound scaffold offers a promising starting point, extensive optimization is required to balance receptor affinity with the necessary pharmacokinetic profile for a viable research tool or therapeutic candidate.

Future Perspectives and Emerging Research Directions for 3,3 Difluoro 1,4 Bipiperidine

Development of Novel Synthetic Methodologies for Accessing Diverse Analogues

The exploration of the full therapeutic potential of the 3,3-difluoro-1,4'-bipiperidine core necessitates the development of versatile and efficient synthetic routes to a wide array of analogues. Current synthetic approaches, while effective, can be expanded to allow for more diverse and complex substitutions. Future efforts are anticipated to focus on several key areas:

Asymmetric Fluorination Techniques: The development of novel methods for the stereocontrolled introduction of fluorine atoms onto the piperidine (B6355638) ring will be crucial for creating chiral analogues. This will enable a deeper understanding of stereochemistry on biological activity.

Late-Stage Functionalization: Methodologies that allow for the modification of the bipiperidine scaffold in the later stages of a synthetic sequence are highly desirable. This approach would enable the rapid generation of a library of analogues from a common intermediate, accelerating structure-activity relationship (SAR) studies.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms could significantly streamline the production of this compound derivatives. These technologies offer advantages in terms of reaction control, scalability, and safety, facilitating the synthesis of a broader range of compounds for screening.

| Synthetic Strategy | Potential Advantages |

| Asymmetric Catalysis | Access to enantiomerically pure compounds, enabling investigation of stereospecific interactions with biological targets. |

| C-H Activation | Direct functionalization of the bipiperidine core, reducing the number of synthetic steps and allowing for novel modifications. |

| Photoredox Catalysis | Mild reaction conditions for the introduction of various functional groups, expanding the accessible chemical space. |

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application to the this compound scaffold is expected to grow. Advanced computational approaches will be instrumental in elucidating the structure-function relationships of its analogues and in guiding the design of new compounds with improved properties.

Quantum Mechanical (QM) Calculations: QM methods can provide detailed insights into the conformational preferences of the difluoropiperidine ring and the impact of fluorination on the electronic properties of the molecule. This information is critical for understanding how the scaffold interacts with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound analogues in complex biological environments, such as in the binding pocket of a receptor or in a lipid bilayer.

Machine Learning and Artificial Intelligence (AI): AI-driven predictive models, trained on experimental data, can be used to forecast the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds. This will aid in prioritizing the synthesis of the most promising candidates.

| Computational Method | Application in this compound Research |

| Homology Modeling | Generation of 3D models of target proteins for which no experimental structure is available, enabling structure-based drug design. |

| Free Energy Perturbation (FEP) | Accurate prediction of the binding affinities of analogues to their biological targets, guiding lead optimization. |

| Pharmacophore Modeling | Identification of the key chemical features required for biological activity, facilitating the design of novel scaffolds. |

Expansion into Novel Biological Target Classes and Therapeutic Areas within Academic Inquiry

While initial research has highlighted the potential of 3,3-difluoropiperidine (B1349930) derivatives as NR2B NMDA receptor antagonists, the versatility of the this compound scaffold suggests that its utility may extend to a much broader range of biological targets and therapeutic areas. google.com Academic research is well-positioned to lead the exploration of these new frontiers.

Ion Channels and Transporters: The conformational constraints and altered basicity conferred by the gem-difluoro group could lead to novel interactions with various ion channels and transporters, beyond the NMDA receptor.

G-Protein Coupled Receptors (GPCRs): The bipiperidine motif is a common feature in many GPCR ligands. The unique properties of the this compound core could be leveraged to develop selective modulators for a variety of GPCRs implicated in disease. For instance, related bipiperidine amides have been identified as CCR3 antagonists. nih.gov

Enzyme Inhibition: The ability of fluorine to form strong hydrogen bonds and modulate the acidity of neighboring protons could be exploited in the design of potent and selective enzyme inhibitors.

| Potential Biological Target Class | Therapeutic Area |

| Voltage-gated sodium channels | Chronic pain, epilepsy |

| Serotonin transporters | Depression, anxiety disorders |

| Histamine (B1213489) H3 receptors | Cognitive disorders, narcolepsy. nih.gov |

| Kynurenine aminotransferases | Schizophrenia, neurodegenerative diseases |

Integration with High-Throughput Screening and Chemical Biology Platforms for Mechanistic Studies

To fully unravel the biological mechanisms of action of this compound analogues, their integration with high-throughput screening (HTS) and advanced chemical biology platforms will be essential. combichemistry.com These technologies can provide a global view of the cellular effects of these compounds and help to identify their specific molecular targets.

Phenotypic Screening: HTS of this compound libraries in cell-based assays that measure complex biological phenotypes can uncover unexpected therapeutic applications.

Target Identification and Validation: Chemical proteomics approaches, such as activity-based protein profiling (ABPP) and affinity chromatography, can be used to identify the direct binding partners of bioactive analogues within the proteome.

Mechanism of Action (MoA) Studies: The use of sophisticated cellular imaging techniques and other chemical biology tools will allow for a detailed characterization of the downstream signaling pathways modulated by these compounds.

| Technology Platform | Application in Mechanistic Studies |

| High-Content Imaging | Quantitative analysis of cellular morphology and signaling events upon compound treatment. |

| Chemogenomic Profiling | Identification of genetic interactions that sensitize or confer resistance to a compound, providing clues to its MoA. |

| Thermal Proteome Profiling (TPP) | Unbiased identification of protein targets by measuring changes in protein thermal stability upon ligand binding. |

Q & A

Q. Key Variables Affecting Yield

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Fluorinating Agent | DAST or Deoxo-Fluor | Higher selectivity |

| Temperature | 0–5°C (stepwise) | Minimizes side reactions |

| Solvent | Dichloromethane or THF | Stabilizes intermediates |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, with NMR identifying fluorine positions (δ -120 to -150 ppm for CF groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±1 ppm accuracy), while HPLC (C18 column, 90:10 acetonitrile/water) assesses purity (>95% peak area). Retention time discrepancies >0.5 min indicate impurities .

Basic: How does fluorination at the 3,3' positions affect the compound’s reactivity in downstream applications?

The electron-withdrawing nature of fluorine increases the compound’s stability against oxidation and enhances its ability to act as a hydrogen-bond acceptor. This is critical in medicinal chemistry for improving binding affinity to target proteins (e.g., kinases or GPCRs). Comparative studies with non-fluorinated analogs show a 2–3× increase in metabolic stability in hepatic microsome assays .

Advanced: How can factorial design optimize reaction conditions for scalable synthesis?

A 2 factorial design evaluates three factors: fluorinating agent concentration (A), reaction time (B), and solvent polarity (C). Response surface methodology (RSM) identifies interactions between variables. For example, high DAST concentration (Factor A) and low temperature (Factor B) maximize yield while minimizing byproducts like monofluorinated intermediates .

Q. Example Factorial Design Table

| Run | A (mol%) | B (h) | C (Solvent) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.2 | 6 | DCM | 78 |

| 2 | 1.5 | 8 | THF | 85 |

| 3 | 1.0 | 10 | DCM | 72 |

Advanced: What computational strategies predict the regioselectivity of fluorination in bipiperidine systems?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition-state energies for fluorination at different positions. Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that steric hindrance at the 3,3' positions lowers activation energy by 15–20 kJ/mol compared to other sites. These models guide reagent selection (e.g., DAST vs. XtalFluor-E) .

Advanced: How should researchers address contradictory data in fluorinated bipiperidine bioactivity studies?

Contradictions often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized purity thresholds : Require >98% HPLC purity for biological testing .

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).

- Batch-to-batch reproducibility : Use NMR to track fluorine content consistency .

Advanced: What methodologies enable ADME profiling of this compound derivatives?

- Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 7.4 predicts intestinal absorption.

- Metabolism : Incubate with human liver microsomes (HLM) and track parent compound depletion via LC-MS/MS.

- Excretion : Radiolabeled -derivatives quantify renal vs. fecal excretion in rodent models .

Advanced: How can reaction path search algorithms accelerate the discovery of novel derivatives?

The Institute for Chemical Reaction Design and Discovery (ICReDD) employs AFIR (Artificial Force-Induced Reaction) software to map potential reaction pathways. For example, automated searches identified a low-energy pathway for introducing trifluoromethyl groups via radical intermediates, reducing experimental screening by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.